Ethyl 7-chlorocinnoline-3-carboxylate

Description

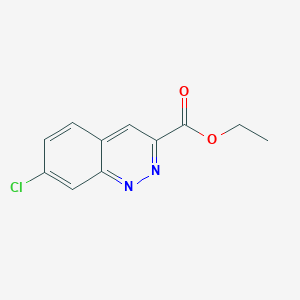

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chlorocinnoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNOFTVHXOAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613769 | |

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104092-54-8 | |

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-chlorocinnoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule. The primary focus is on a robust and efficient pathway commencing from 2-amino-4-chlorotoluene, proceeding through a Japp-Klingemann reaction, followed by an oxidative cyclization. An alternative route is also presented, offering flexibility in starting material selection. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary technical details to replicate and adapt these synthetic strategies.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus, a benzo[c]pyridazine system, is a prominent heterocyclic scaffold in medicinal chemistry. Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antitumor, antiviral, anti-inflammatory, and sedative effects. The specific substitution pattern on the cinnoline ring system plays a crucial role in modulating its pharmacological profile. This compound, with its chloro-substituent at the 7-position and an ethyl carboxylate at the 3-position, represents a key intermediate for the synthesis of more complex and potentially therapeutic molecules. The strategic placement of these functional groups allows for further chemical modifications, making it a valuable building block in the design of novel drug candidates.

This guide will provide a detailed exposition of the synthetic methodologies to access this important molecule, with an emphasis on the rationale behind the chosen synthetic routes and the practical aspects of the experimental procedures.

Primary Synthesis Pathway: A Strategic Approach via Japp-Klingemann Reaction

The primary and recommended synthetic route to this compound employs a convergent strategy, leveraging the reliability of the Japp-Klingemann reaction to construct the key arylhydrazone intermediate, followed by an efficient oxidative cyclization to furnish the cinnoline core.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The cinnoline ring can be disconnected at the N1-C8a and N2-C3 bonds, leading back to an arylhydrazone precursor. This hydrazone, in turn, can be synthesized from a diazonium salt of a substituted aniline and a β-dicarbonyl compound through the Japp-Klingemann reaction.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-4-chlorotoluene

The synthesis commences with the diazotization of commercially available 2-amino-4-chlorotoluene. This reaction is a cornerstone of aromatic chemistry, converting a primary arylamine into a versatile diazonium salt.

-

Protocol:

-

To a stirred suspension of 2-amino-4-chlorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise.

-

The temperature is strictly maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-chloro-2-methylbenzenediazonium chloride solution. The resulting diazonium salt solution is used immediately in the next step without isolation.

-

-

Causality: The use of a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The excess acid ensures the complete protonation of nitrous acid, the active diazotizing agent.

Step 2: Japp-Klingemann Reaction

The freshly prepared diazonium salt is then coupled with a suitable β-keto-ester to form the crucial arylhydrazone intermediate. For the synthesis of a 3-carboxylate derivative, ethyl 2-(hydroxyimino)-3-oxobutanoate is an effective coupling partner.

-

Protocol:

-

In a separate flask, ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) is dissolved in a mixture of ethanol and water, and the solution is cooled to 0-5 °C.

-

A solution of sodium acetate or another suitable base is added to deprotonate the active methylene group.

-

The cold diazonium salt solution from Step 1 is added slowly to the β-keto-ester solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.

-

The precipitated arylhydrazone is collected by filtration, washed with water, and dried.

-

-

Causality: The Japp-Klingemann reaction proceeds via an electrophilic attack of the diazonium ion on the enolate of the β-keto-ester. The subsequent hydrolysis and decarboxylation of the intermediate leads to the formation of the stable arylhydrazone.[1][2][3]

Step 3: Oxidative Cyclization to this compound

The final step involves the intramolecular cyclization of the arylhydrazone to construct the cinnoline ring. This transformation is typically achieved through an acid-catalyzed oxidative process.

-

Protocol:

-

The dried arylhydrazone from Step 2 is suspended in a suitable solvent, such as acetic acid or a mixture of acetic acid and sulfuric acid.

-

The mixture is heated to reflux for a specified period, typically ranging from 1 to 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

-

-

Causality: The acidic conditions promote the tautomerization of the hydrazone to its enehydrazine form. An intramolecular electrophilic attack of the iminium ion onto the aromatic ring, followed by oxidation (often by air or an added oxidizing agent), leads to the formation of the aromatic cinnoline ring. This type of cyclization is reminiscent of the Fischer indole synthesis, which also proceeds through a hydrazone intermediate.[4][5][6]

Caption: Retrosynthetic analysis for the Widman-Stoermer synthesis.

Proposed Synthetic Steps

-

Synthesis of the o-Aminostyrene Precursor: The synthesis would begin with a suitable 2-amino-4-chlorophenyl carbonyl compound, such as 2-amino-4-chlorobenzaldehyde. A Wittig reaction with an appropriate phosphorane, such as (carbethoxymethylene)triphenylphosphorane, would introduce the required acrylate moiety to furnish the o-aminostyrene derivative.

-

Diazotization and Cyclization: The resulting ethyl 2-(2-amino-4-chlorophenyl)acrylate derivative would then be subjected to diazotization conditions, similar to those described in the primary pathway. The in situ generated diazonium salt would then undergo intramolecular cyclization to yield the target this compound. The cyclization of diazotized o-aminoarylethylenes is the hallmark of the Widman-Stoermer synthesis. [7][8] This alternative route provides a valuable option if the starting materials for the Japp-Klingemann pathway are not readily available or if this route offers advantages in terms of yield or purity for specific substrates.

Data Summary

The following table summarizes the key reaction parameters for the primary synthesis pathway. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Diazotization | 2-Amino-4-chlorotoluene, NaNO₂, HCl | Water/HCl | 0-5 | 0.5 | Quantitative (in situ) |

| 2 | Japp-Klingemann | Diazonium salt, Ethyl 2-(hydroxyimino)-3-oxobutanoate, Base | Ethanol/Water | 0-25 | 2-4 | 60-80 |

| 3 | Oxidative Cyclization | Arylhydrazone, H₂SO₄/AcOH | Acetic Acid | Reflux | 1-4 | 50-70 |

Mechanistic Insights: The Oxidative Cyclization Step

The transformation of the arylhydrazone intermediate into the final cinnoline product is a fascinating and mechanistically complex step. It is believed to proceed through a pathway analogous to the Fischer indole synthesis.

Caption: Proposed mechanism for the acid-catalyzed oxidative cyclization.

The reaction is initiated by the acid-catalyzed tautomerization of the hydrazone to its more reactive enehydrazine form. This is followed by a protonation event and a subsequent intramolecular cyclization that can be viewed as a-[9][9]sigmatropic rearrangement-like process, a key step in the Fischer indole synthesis. [4][5]This leads to a non-aromatic intermediate which then undergoes oxidation and rearomatization to furnish the stable cinnoline ring system. The specific oxidant can be adventitious oxygen or another species present in the reaction mixture.

Conclusion

This technical guide has outlined a reliable and efficient primary synthetic pathway for the preparation of this compound, a valuable intermediate in drug discovery. The Japp-Klingemann reaction followed by an oxidative cyclization provides a robust route from readily available starting materials. An alternative synthesis based on the Widman-Stoermer reaction has also been presented, offering additional synthetic flexibility. The detailed experimental protocols, mechanistic insights, and strategic considerations provided herein are intended to empower researchers to successfully synthesize this and related cinnoline derivatives, thereby facilitating the exploration of their therapeutic potential.

References

-

Widman, O. (1884). Ueber die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726. [Link]

-

Stoermer, R., & Fincke, H. (1909). Ueber Cinnolin-Synthesen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3124. [Link]

-

Japp, F. R., & Klingemann, F. (1887). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944. [Link]

-

Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. [Link]

-

A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]

-

Borsche, W., & Drechsel, E. (1908). Ueber die Einwirkung von Hydrazin auf Ketone. Berichte der deutschen chemischen Gesellschaft, 41(1), 404-407. [Link]

-

von Richter, V. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. [Link]

-

Diazotisation - Organic Chemistry Portal. [Link]

-

Japp–Klingemann reaction - Wikipedia. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

- Widman-Stoermer Synthesis - CoLab.

-

Fischer Indole Synthesis - YouTube. [Link]

-

Borsche Cinnoline synthesis - YouTube. [Link]

-

The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids - ResearchGate. [Link]

-

Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[7][8][10]riazino[5,6-b]quinoline Derivatives - ResearchGate. [Link]

-

Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC - NIH. [Link]

-

SYNTHESIS OF CINNOLINE RING FORMATION FROM SOME ARYLHYDRAZONES | TSI Journals. [Link]

-

Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds. - ResearchGate. [Link]

-

Japp-Klingemann reaction - chemeurope.com. [Link]

-

The Japp‐Klingemann Reaction - ResearchGate. [Link]

-

The Japp-Klingemann Reaction - Organic Reactions. [Link]

-

Japp-Klingemann Reaction - SynArchive. [Link]

-

Room temperature diazotization and coupling reaction using DES- Ethanol system - The Royal Society of Chemistry. [Link]

-

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride - PubChem. [Link]

-

Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate - Benzene Compounds - Crysdot LLC. [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate. [Link]

-

Organic Syntheses Procedure. [Link]

-

Direct amination of γ-halo-β-ketoesters with anilines - PMC - NIH. [Link]

-

Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18 - UC Berkeley. [Link]

-

Preparation of Ethyl 2-[[4-(ethoxycarbonyl)phenyl]amino]4,5-dihydro-4-oxo-3-furancarboxylate - PrepChem.com. [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. [Link]

- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)

Sources

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Widman-Stoermer Synthesis [drugfuture.com]

- 8. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 9. ヴィドマン・ストーマー シンノリン合成 Widman-Stoermer Cinnoline Synthesis | Chem-Station (ケムステ) [chem-station.com]

- 10. innovativejournal.in [innovativejournal.in]

An In-depth Technical Guide to Ethyl 7-chlorocinnoline-3-carboxylate: Synthesis, Properties, and Potential Applications

Introduction: The Cinnoline Scaffold and the Promise of Novel Derivatives

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][4] This diverse bioactivity stems from the unique electronic properties of the cinnoline ring system and the ability to readily functionalize it at various positions, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[5]

While numerous cinnoline derivatives have been explored, Ethyl 7-chlorocinnoline-3-carboxylate represents a potentially novel compound with unexplored therapeutic potential. The introduction of a chlorine atom at the 7-position and an ethyl carboxylate group at the 3-position is anticipated to significantly influence its chemical reactivity and biological interactions. This guide provides a comprehensive overview of the predicted chemical properties, proposed synthesis, and potential applications of this compound, offering a valuable resource for researchers in drug discovery and organic synthesis.

Predicted Physicochemical Properties

Based on its molecular structure, the following physicochemical properties are predicted for this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.66 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

| Melting Point | Predicted to be in the range of 150-200 °C, typical for similar heterocyclic compounds. |

Proposed Synthesis Methodology

A plausible synthetic route to this compound can be envisioned starting from a substituted aniline, a common strategy in the synthesis of heterocyclic compounds.[6]

Experimental Protocol: A Proposed Synthesis of this compound

-

Step 1: Diazotization of 2-amino-4-chlorobenzaldehyde.

-

Dissolve 2-amino-4-chlorobenzaldehyde in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Step 2: Japp-Klingemann Reaction.

-

In a separate flask, dissolve ethyl acetoacetate in ethanol and add a solution of sodium ethoxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

The intermediate hydrazone is formed in this step.

-

-

Step 3: Fischer Indole Synthesis-like Cyclization.

-

To the reaction mixture containing the hydrazone, add a strong acid catalyst such as polyphosphoric acid or sulfuric acid.

-

Heat the mixture to promote cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

-

Step 4: Purification.

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Predicted Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing chloro and ethyl carboxylate groups and the inherent electronic nature of the cinnoline ring.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

-

Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 7-chlorocinnoline-3-carboxylic acid. This acid can then be a precursor for the synthesis of amides and other derivatives.

-

Reduction: The cinnoline ring can be selectively reduced under appropriate conditions.

Key Reactive Sites

Caption: Predicted reactive sites on this compound.

Potential Applications in Drug Discovery

Given the broad spectrum of biological activities associated with the cinnoline scaffold, this compound is a promising candidate for investigation in several therapeutic areas:

-

Anticancer Agents: Many quinoline and cinnoline derivatives have shown potent anticancer activity.[7][8] The presence of the chloro and ester functionalities could enhance cytotoxicity against various cancer cell lines.

-

Antimicrobial Agents: Cinnoline derivatives have been explored for their antibacterial and antifungal properties.[1][2] This compound could be a valuable lead in the development of new antibiotics.

-

Anti-inflammatory Agents: The cinnoline core is present in compounds with anti-inflammatory effects.[3] Further derivatization of this compound could lead to potent anti-inflammatory drugs.

Proposed Characterization Techniques

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Predicted Spectral Data |

| ¹H NMR | Aromatic protons on the cinnoline ring, quartet and triplet for the ethyl group. |

| ¹³C NMR | Carbons of the cinnoline ring, carbonyl carbon of the ester, and carbons of the ethyl group. |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester, C-Cl stretching, and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

This compound is a promising, albeit currently under-explored, heterocyclic compound. This guide has outlined its predicted chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry. The functional handles present in this molecule, namely the chloro and ethyl carboxylate groups, offer numerous possibilities for further chemical modification to generate a library of novel compounds for biological screening. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities to unlock its full therapeutic potential.

References

-

Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2639. [Link]

-

Lewgowd, W., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2639. [Link]

-

Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S08), 3728-3737. [Link]

-

Cinnoline derivatives: Significance and symbolism. (2024). ScienceDirect. [Link]

-

Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Ethyl 7-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]

-

7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. PubChem. [Link]

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4). [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). SciELO. [Link]

-

Synthesis of new 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2008). ResearchGate. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). ResearchGate. [Link]

-

7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. NIST WebBook. [Link]

-

Synthesis and biological activities of substituted 7-chloroquinoline derivatives, part II. (2014). ResearchGate. [Link]

-

Ethyl 3,7-dichloroquinoline-8-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2241. [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2015). ResearchGate. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). ResearchGate. [Link]

-

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. PubChemLite. [Link]

- Preparation of 7-chloroquinoline-8-carboxylic acids.

-

Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2011). Beilstein Journal of Organic Chemistry, 7, 1073-1078. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1239, 130517. [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 643-648. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. (2021). Bioorganic & Medicinal Chemistry, 48, 116416. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Cinnoline derivatives: Significance and symbolism [wisdomlib.org]

- 5. ijper.org [ijper.org]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 7-chlorocinnoline-3-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from related structures, namely 7-chlorocinnoline and ethyl cinnoline-3-carboxylate derivatives, to project its chemical profile and potential utility. This document serves as a foundational resource for researchers looking to explore the synthesis and pharmacological applications of this and similar cinnoline-based scaffolds.

Introduction to the Cinnoline Scaffold

The cinnoline nucleus is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a key component in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The electronic properties and the potential for substitution at various positions of the cinnoline ring make it a versatile scaffold in drug discovery and development.[2][3] The introduction of a chloro group at the 7-position and an ethyl carboxylate at the 3-position is anticipated to modulate the biological activity and pharmacokinetic profile of the parent cinnoline molecule.

Identifiers and Physicochemical Properties

As "this compound" is not extensively documented in public chemical databases, a specific CAS number is not available. However, we can reference the identifiers of its core components and a closely related quinoline analog.

| Identifier | 7-chloroquinoline | Ethyl quinoline-3-carboxylate | Ethyl 3-cinnolinecarboxylate |

| CAS Number | 612-61-3[4] | 50741-46-3[5] | Not available[6] |

| Molecular Formula | C₉H₆ClN[4] | C₁₂H₁₁NO₂[5] | C₁₁H₁₀N₂O₂[6] |

| Molecular Weight | 163.60 g/mol | 201.22 g/mol [5] | 202.21 g/mol [6] |

| InChIKey | QNGUPQRODVPRDC-UHFFFAOYSA-N | OTTDACPMYLDVTL-UHFFFAOYSA-N | PNBGALCIMPLCTA-UHFFFAOYAU[6] |

Based on these related structures, the projected molecular formula for this compound is C₁₁H₉ClN₂O₂ and the projected molecular weight is approximately 236.66 g/mol .

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted cinnolines. A common and effective method is the Richter cinnoline synthesis or variations thereof, which typically involve the cyclization of an ortho-substituted diazonium salt.

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for the Proposed Synthesis:

-

Nitration of 4-Chloro-2-methylaniline: 4-Chloro-2-methylaniline is treated with a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 6-position.

-

Diazotization: The resulting 4-chloro-2-methyl-6-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid.

-

Sandmeyer-type Reaction: The diazonium salt is then subjected to a Sandmeyer-type reaction with copper(I) cyanide to introduce a cyano group, replacing the diazonium group.

-

Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

-

Reduction: The nitro group is reduced to an amino group using a reducing agent like iron in acidic medium.

-

Richter Cinnoline Synthesis: The resulting 3-amino-2-bromo-5-chlorobenzoic acid undergoes diazotization followed by intramolecular cyclization upon heating to form the cinnoline ring.

-

Decarboxylation and Halogenation: The carboxylic acid at the 4-position is removed by heating, and the hydroxyl group at the 3-position is converted to a chloro group using a halogenating agent like phosphorus oxychloride.

-

Carbonylation and Esterification: The final step involves a palladium-catalyzed carbonylation of the 3-chloro position in the presence of carbon monoxide and ethanol to yield the desired ethyl ester.

Characterization and Analytical Profile

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the positions of the substituents on the cinnoline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the carbonyl group of the ester and the C-Cl bond.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final product.

Potential Pharmacological Activity and Applications

The pharmacological profile of this compound can be inferred from the known activities of structurally related compounds.

Caption: Relationship between structural features and potential biological activities.

-

Anticancer Activity: Cinnoline derivatives have shown promising anticancer properties.[3] The presence of a chloro group, particularly at the 7-position of a heterocyclic ring system like quinoline (structurally similar to cinnoline), has been associated with enhanced cytotoxic potential against various cancer cell lines.[7][8] The 4-amino-7-chloroquinoline scaffold, for instance, is found in compounds that act as agonists for the nuclear receptor NR4A2, a potential target for Parkinson's disease therapeutics, highlighting the importance of this substitution pattern.[9]

-

Antimicrobial Activity: The cinnoline nucleus is a known pharmacophore in the design of antimicrobial agents.[1] Furthermore, 7-chloroquinoline derivatives have been investigated for their antifungal and antimalarial activities.[7][10] The combination of the cinnoline core with a 7-chloro substituent could lead to compounds with significant antimicrobial efficacy.

-

Enzyme Inhibition: The ester functional group at the 3-position can influence the molecule's interaction with biological targets, potentially acting as a hydrogen bond acceptor or being susceptible to hydrolysis by esterases, which can be a factor in prodrug design. Cinnoline-3-carboxylic acid derivatives have been explored for various biological activities.[11]

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The unique combination of the cinnoline scaffold, a 7-chloro substituent, and an ethyl carboxylate at the 3-position makes this molecule a compelling target for further investigation in the field of medicinal chemistry. Researchers are encouraged to use this guide as a starting point for their own studies into this and other novel cinnoline derivatives.

References

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Ind. J. Pharm. Edu. Res., 59(1):13-29.

- Kuujia. (n.d.). Cas no 50741-46-3 (Ethyl quinoline-3-carboxylate).

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018).

- Sigma-Aldrich. (n.d.). Ethyl 3-quinolinecarboxylate 97 50741-46-3.

- Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (2013). The Royal Society of Chemistry.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- Benchchem. (n.d.). Ethyl quinoline-3-carboxylate | 50741-46-3.

- Cinnoline Derivatives with Biological Activity. (2007).

- Sigma-Aldrich. (n.d.). 7-chloroquinoline AldrichCPR.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2019). PMC - PubMed Central.

- 7-Chloroquinoline | C9H6ClN | CID 521963. (n.d.). PubChem - NIH.

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.).

- IJBPAS, July, 2021, 10(7). (2021). International Journal of Biology, Pharmacy and Allied Sciences.

- ethyl 3-cinnolinecarboxyl

- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO.

- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.).

- 7-Chloro-2-methylquinoline CAS 4965-33-7. (n.d.). Home Sunshine Pharma.

- 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure.

- 7-Chloroisoquinoline | C9H6ClN | CID 640953. (n.d.). PubChem.

- Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. (n.d.).

- QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Chongqing Chemdad Co..

- Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842. (n.d.). PubChem - NIH.

- CAS No : 86-99-7 | Product Name : 7-Chloro-4-hydroxyquinoline. (n.d.).

- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). PMC - NIH.

- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.). NIH.

- Synthesis of quinoline-3-carboxylates by a Rh(II)

- Ethyl 3,7-dichloroquinoline-8-carboxyl

- (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016).

- Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxyl

- Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014).

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. ijbpas.com [ijbpas.com]

- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 50741-46-3(Ethyl quinoline-3-carboxylate) | Kuujia.com [kuujia.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Structural Nuances of Ethyl 7-chlorocinnoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the molecular structure and conformational landscape of ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Cinnoline derivatives are recognized for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. While specific experimental data for the title compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and outlines the established methodologies for its comprehensive characterization.

The Cinnoline Core: A Privileged Scaffold in Medicinal Chemistry

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as the foundational scaffold for a wide array of biologically active molecules.[1][2] Its rigid structure and capacity for diverse substitutions make it an attractive starting point for drug design. The introduction of a chlorine atom at the 7-position and an ethyl carboxylate group at the 3-position, as in this compound, is anticipated to significantly modulate its electronic properties and steric profile, thereby influencing its interaction with biological targets.

Postulated Molecular Structure and Geometry

In the absence of single-crystal X-ray diffraction data for this compound, its molecular geometry can be inferred from the structures of analogous cinnoline and quinoline derivatives. The cinnoline ring system is expected to be largely planar. The bond lengths and angles within the heterocyclic core are predicted to be consistent with those of other aromatic systems, though minor distortions may arise from the electronic effects of the chloro and ethyl carboxylate substituents.

Table 1: Predicted Bond Parameters of the Cinnoline Core

| Parameter | Predicted Value | Justification |

| C-C (aromatic) | ~1.39 Å | Typical for aromatic systems. |

| C-N (aromatic) | ~1.37 Å | Reflects the partial double bond character. |

| C-Cl | ~1.74 Å | Standard for a chlorine atom attached to an aromatic ring. |

| Bond Angles | ~120° | Expected for sp² hybridized atoms in an aromatic ring. |

Note: These values are estimations based on general principles and data from related structures. Experimental verification is required for precise determination.

Conformational Analysis: The Ethyl Carboxylate Moiety

The primary source of conformational flexibility in this compound arises from the rotation around the C3-C(O) and O-C(ethyl) single bonds of the ethyl carboxylate group. The orientation of this group relative to the cinnoline ring can significantly impact the molecule's overall shape and its ability to fit into a biological receptor's binding pocket.

Computational studies on similar ester-substituted heterocyclic compounds suggest that the ester group is likely to be coplanar with the aromatic ring to maximize conjugation.[3] However, steric hindrance with the adjacent hydrogen atom at the 4-position could lead to a slightly twisted conformation.

Caption: Equilibrium between planar and twisted conformers.

Methodologies for Structural Elucidation and Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the molecular structure and conformation of this compound.

X-Ray Crystallography: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: Obtain single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.

Sources

Ethyl 7-chlorocinnoline-3-carboxylate: A Technical Guide to Predicted Biological Activities and Research Protocols

Foreword: Unveiling the Therapeutic Potential of a Niche Cinnoline Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this document serves as an in-depth technical guide into the predicted biological landscape of ethyl 7-chlorocinnoline-3-carboxylate. While direct experimental data for this specific molecule remains limited in the public domain, its structural architecture, featuring the privileged cinnoline core, a halogen at the 7-position, and a carboxylate moiety at the 3-position, provides a strong foundation for predicting its pharmacological activities. This guide synthesizes data from structurally related cinnoline and quinoline analogs to forecast its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will delve into the mechanistic rationale behind these predictions, provide detailed experimental protocols for validation, and visualize the key pathways and workflows to empower your research endeavors.

The Cinnoline Scaffold: A Cornerstone of Medicinal Chemistry

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, analgesic, and even neurological applications.[2] The versatility of the cinnoline ring system allows for substitutions at various positions, which can modulate its biological effects and pharmacokinetic properties.[2] Our focus, this compound, combines three key pharmacophoric features: the cinnoline nucleus, a 7-chloro substituent, and an ethyl 3-carboxylate group. Each of these is expected to contribute significantly to its overall biological profile.

Predicted Biological Activities of this compound

Based on extensive analysis of structurally analogous compounds, particularly 7-chloroquinoline derivatives and other substituted cinnolines, we can project the following potential biological activities for this compound.

Anticancer Potential

The 7-chloroquinoline scaffold, an isostere of the 7-chlorocinnoline core, is a well-established pharmacophore in anticancer drug discovery.[3][4][5] The presence of the chlorine atom at the 7-position is often associated with enhanced cytotoxic activity.[5]

Predicted Mechanisms of Action:

-

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism for many quinoline-based anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[3][6] It is plausible that this compound could trigger intrinsic and extrinsic apoptotic pathways, potentially through the disruption of the mitochondrial membrane potential and activation of caspases.[3] Furthermore, it may cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[6]

-

Kinase Inhibition: Quinoline derivatives are known to act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[5] The planar aromatic structure of the cinnoline ring could facilitate intercalation into the ATP-binding sites of kinases.

-

Generation of Reactive Oxygen Species (ROS): Some nitroquinoline compounds, which are structurally related, exert their anticancer effects by inducing oxidative stress through the generation of intracellular ROS.[1] This leads to cellular damage and triggers apoptosis. The electron-withdrawing nature of the chlorine atom in this compound might contribute to a similar mechanism.

Supporting Data from Analogous Compounds:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-chloroquinoline-benzimidazole hybrid | CCRF-CEM | 0.6 | [3] |

| MBHA/7-chloroquinoline hybrid | MCF-7 | 4.60 | [3] |

| 7-chloroquinoline hydrazone derivative | SR (Leukemia) | 0.12 | [7] |

| Quinoline-3-carboxylate derivative | MCF-7 | 0.33 | [8] |

| Quinoline-3-carboxylate derivative | K562 | 0.28 | [8] |

Antimicrobial Activity

The cinnoline and quinoline scaffolds are integral to many antibacterial and antifungal agents.[9][10] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to quinolone antibiotics.[10] The presence of a halogen at the 7-position has been shown to be favorable for antimicrobial activity.

Predicted Spectrum of Activity:

Based on studies of related compounds, this compound is predicted to exhibit activity against a range of Gram-positive and Gram-negative bacteria.[11]

Anti-inflammatory Properties

Cinnoline derivatives have been investigated for their anti-inflammatory effects.[2] The mechanism is often linked to the inhibition of inflammatory mediators. The structural similarity to compounds known to possess anti-inflammatory properties suggests that this compound could also exhibit such activity.

Proposed Synthesis of this compound

A more direct analog can be found in the synthesis of ethyl 4,7-dichloroquinoline-3-carboxylate, which starts from ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[11] This highlights a potential pathway for the synthesis of the quinoline isostere of our target molecule.

Caption: Analogy for potential synthetic pathways.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, the following detailed experimental protocols are recommended.

In Vitro Anticancer Activity Assessment

4.1.1. MTT Assay for Cytotoxicity

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

4.1.2. Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.1.3. Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

-

Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining and Analysis: Wash the cells and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial Susceptibility Testing

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits visible microbial growth.

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Potential Molecular Interactions

The predicted biological activities of this compound are likely mediated through its interaction with key cellular pathways.

Caption: Predicted intrinsic apoptosis pathway activation.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of this compound provide a compelling rationale for its potential as a bioactive molecule, particularly in the realms of oncology and infectious diseases. The presence of the 7-chloro substituent on the cinnoline core is a strong indicator of potential cytotoxic and antimicrobial activities. This technical guide offers a foundational framework for initiating a comprehensive investigation into this promising compound. Further research should focus on its synthesis, in-depth biological evaluation using the protocols outlined, and subsequent lead optimization to enhance its therapeutic potential.

References

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PubMed Central (PMC). [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]

-

Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. [Link]

-

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. (n.d.). Lead Sciences. [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. [Link]

-

Cinnoline. (n.d.). Wikipedia. [Link]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo. [Link]

-

7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020). PubMed. [Link]

-

A concise review on cinnoline scaffold. (2024). [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. [Link]

-

Synthesis and in vitro antimicrobial evaluation of several quinoline and pyrimidoquinoline derivatives. (2002). PubMed. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (n.d.). PubMed Central (PMC). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. ijper.org [ijper.org]

- 6. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A concise review on cinnoline scaffold [wisdomlib.org]

- 10. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Cinnoline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Predicted Mechanism of Action of Ethyl 7-chlorocinnoline-3-carboxylate

Preamble: The Cinnoline Scaffold as a Privileged Structure in Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have enabled the development of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[3][4] Notably, derivatives of the cinnoline and the isosteric quinoline core have emerged as potent modulators of critical cellular signaling pathways, particularly as inhibitors of protein kinases.[5][6][7] This guide focuses on a specific, yet under-characterized derivative, Ethyl 7-chlorocinnoline-3-carboxylate, to predict its mechanism of action based on structural analogy, computational analysis, and a proposed experimental validation workflow. Our primary hypothesis posits this molecule as a novel kinase inhibitor for oncology applications.

Molecular Scaffolding Analysis: this compound

A thorough analysis of the molecular architecture of this compound provides the foundational logic for our mechanistic hypothesis.

-

The Cinnoline Core: This nitrogen-containing heterocycle is a known pharmacophore that can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pockets of protein kinases.[6]

-

7-Chloro Substitution: The electron-withdrawing chlorine atom at position 7 can significantly influence the electronic distribution of the ring system, potentially enhancing binding affinity to target proteins and improving metabolic stability. Halogen substitutions are a common strategy in kinase inhibitor design to occupy specific hydrophobic pockets.[4]

-

Ethyl 3-Carboxylate Group: The ester at position 3 is a critical feature. In related quinolone structures, this group has been shown to be essential for antimalarial and antiproliferative activity.[8] It can act as a key hydrogen bond acceptor, anchoring the molecule within a binding site. Its presence distinguishes the molecule from typical antibacterial quinolones, suggesting a different target class.[8]

Based on these structural features, and the established precedent of similar scaffolds, we hypothesize that this compound functions as a Type I or Type II kinase inhibitor , targeting the ATP-binding site of one or more protein kinases implicated in oncogenic signaling.

Primary Hypothesis: Targeting Oncogenic Kinases

The PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways are frequently dysregulated in human cancers, making them high-value targets for therapeutic intervention. Several cinnoline and quinoline derivatives have demonstrated inhibitory activity against kinases in these pathways, such as PI3K and c-Met.[5][6] Therefore, our primary hypothesis is that This compound inhibits the catalytic activity of a protein kinase, likely within the PI3K or RTK families, leading to the suppression of downstream pro-proliferative and survival signaling.

The following sections outline a comprehensive, multi-stage validation workflow designed to rigorously test this hypothesis.

Experimental Validation Workflow: A Multi-Pillar Approach

To systematically investigate the mechanism of action, we propose a three-pillar experimental strategy moving from broad, predictive screening to specific, mechanistic validation.

Caption: Proposed experimental workflow for mechanism of action elucidation.

Pillar 1: In Silico Target Prediction and Profiling

The initial phase leverages computational methods to refine our hypothesis and predict the most likely kinase targets.[9] This approach is cost-effective and rapidly narrows the experimental field.

Protocol 3.1.1: Molecular Docking against a Kinase Library

-

Objective: To predict the binding affinity and pose of this compound against a library of human protein kinase crystal structures.

-

Software: AutoDock Vina, Schrödinger Glide, or similar validated docking software.[9][10]

-

Preparation:

-

Generate a 3D conformer of the ligand (this compound) and perform energy minimization.

-

Prepare a curated library of kinase domains (e.g., from the Protein Data Bank), focusing on RTKs (c-Met, VEGFR) and PI3K isoforms. Receptors should be prepared by removing water molecules, adding hydrogens, and assigning charges.

-

-

Execution:

-

Define the binding site for each kinase, typically centered on the co-crystallized native ligand in the ATP-binding pocket.

-

Perform docking simulations to calculate the binding energy (e.g., kcal/mol) for the ligand with each kinase.

-

-

Analysis: Rank kinases based on predicted binding affinity. Prioritize targets with scores indicating high-affinity interactions for subsequent in vitro testing.

Protocol 3.1.2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

-

Objective: To computationally assess the drug-likeness and potential liabilities of the compound.[11]

-

Web Servers/Software: SwissADME, pkCSM, or similar platforms.[11]

-

Execution: Input the SMILES string or 3D structure of the compound into the server.

-

Analysis: Evaluate parameters such as Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential for CYP enzyme inhibition. This ensures that the compound has properties suitable for a potential therapeutic agent.

Pillar 2: In Vitro Biochemical Validation

This phase uses purified enzymes to confirm the predictions from Pillar 1 and quantitatively measure the compound's inhibitory activity and selectivity.

Protocol 3.2.1: Biochemical Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the top kinase candidates identified in silico.

-

Methodology: Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.

-

Procedure:

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, combine the purified kinase, its specific substrate, and ATP.

-

Add the diluted compound to the reaction wells. Include a known inhibitor as a positive control and DMSO as a negative control.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Table 1: Hypothetical Biochemical Assay Results

| Target Kinase | IC₅₀ of Compound (nM) | IC₅₀ of Control Inhibitor (nM) |

|---|---|---|

| c-Met | 85 | 10 |

| PI3Kα | 750 | 50 |

| VEGFR2 | 1200 | 25 |

| BTK | >10,000 | 15 |

Protocol 3.2.2: Kinase Selectivity Profiling

-

Objective: To assess the selectivity of the compound against a broad panel of human kinases.

-

Methodology: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.). Typically, this is performed at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.

-

Analysis: Results are provided as percent inhibition at the tested concentration. Strong inhibition (>90%) of a small number of kinases indicates high selectivity. This is crucial for minimizing off-target effects.

Pillar 3: Cell-Based Target Engagement and Pathway Analysis

The final pillar aims to confirm that the compound engages its intended target in a cellular context and produces the expected downstream biological effects.

Protocol 3.3.1: Antiproliferation Assay

-

Objective: To determine the compound's ability to inhibit the growth of cancer cell lines whose survival is dependent on the target kinase.

-

Methodology: Use a cell viability assay such as CellTiter-Glo® or MTT.

-

Procedure:

-

Select cancer cell lines with known dysregulation of the target kinase (e.g., MKN-45 or U87MG for c-Met).[6]

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Measure cell viability according to the assay manufacturer's instructions.

-

-

Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3.3.2: Western Blot Analysis of Downstream Signaling

-

Objective: To verify that the compound inhibits the phosphorylation of downstream substrates of the target kinase.

-

Procedure:

-

Treat the selected cancer cell line with the compound at concentrations near its GI₅₀ for a short period (e.g., 1-4 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-Met) and its key downstream effectors (e.g., p-Akt, p-ERK).

-

Also probe for total protein levels of each target as a loading control.

-

Use chemiluminescent detection to visualize the protein bands.

-

-

Analysis: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates, without a change in total protein levels, confirms on-target pathway inhibition.

Caption: Predicted inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion and Future Directions

This guide outlines a predictive mechanism of action for this compound, centered on the inhibition of an oncogenic protein kinase. The proposed workflow provides a robust, scientifically-grounded framework for validating this hypothesis, moving from high-throughput computational screening to specific biochemical and cellular assays. The structural features of the molecule, combined with extensive literature precedent for the cinnoline and quinoline scaffolds, provide a strong rationale for its investigation as a kinase inhibitor. Successful validation through the described protocols would establish this compound as a promising lead for the development of a novel anticancer therapeutic.

References

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

-

Wang, T., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

-

Abdel-Ghani, T. M., et al. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 58(5), 1-1. [Link]

-

Chen, X., et al. (2016). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-712. [Link]

-

El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Bagherian, M., et al. (2021). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 22(1), 247-269. [Link]

-

Crespo, M. P., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research, 123(1), 1. [Link]

-

Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

-

Kar, A., & Gurule, G. (2023). Drug–drug interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 24(3), bbad116. [Link]

-

Therapeutics Data Commons. Drug-Target Interaction. [Link]

-

Bagherian, M., et al. (2019). Machine learning approaches and databases for prediction of drug-target interaction: A survey paper. Briefings in Bioinformatics. [Link]

-

da Silva, W. R., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 26(9), 1934-1941. [Link]

-

Raj, V., & Kumar, A. (2024). in silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus from database for anticancer activity and validation of the method by redocking. International Journal of Pharmacy and Pharmaceutical Sciences, 16(4), 48-54. [Link]

-

Kumar, A., et al. (2024). Design and prediction of novel heterocycle derivatives via in silico. Journal of Molecular Structure, 1301, 137355. [Link]

-

da Silva, W. R., et al. (2015). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 26, 1934-1941. [Link]

-

Raj, V., & Kumar, A. (2024). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. International Journal of Pharmacy and Pharmaceutical Sciences, 16(4), 48-54. [Link]

-

Aygün, M., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 23(25), 2416-2426. [Link]

-

Singh, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Chaudhary, P., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

-

PubChem. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

-

PubChem. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. Quinoline pharmacophore containing drugs. [Link]

-

Kumar, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 14(35), 25333-25351. [Link]

-

Yadav, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]

-

An, Z. L., et al. (2009). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o188. [Link]

-

Madrid, D. C., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial agents and chemotherapy, 53(1), 241-248. [Link]

-

El-Sayed, N. N. E., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266. [Link]

-

Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 528-533. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 28(14), 5519. [Link]

-

NIST. Ethyl 3-coumarincarboxylate. [Link]

-

Pharmaffiliates. Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ijper.org [ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and prediction of novel heterocycle derivatives via in silico. [wisdomlib.org]

- 10. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of cinnoline derivatives

An In-depth Technical Guide to the Discovery and History of Cinnoline Derivatives

Introduction: The Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂, represents a cornerstone in the field of medicinal chemistry.[1][2] Structurally, it is a benzofused pyridazine, also known as 1,2-benzodiazine, and is isomeric with other significant heterocycles like quinoline, quinoxaline, and phthalazine.[1][3] While no naturally occurring cinnoline compounds were identified until 2011, the synthetic versatility and the diverse pharmacological activities of its derivatives have established the cinnoline nucleus as a "privileged scaffold" in drug discovery.[3][4] These derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and CNS-active properties, making them a subject of intense research for over a century.[3][5][6][7][8][9][10]

This guide provides a comprehensive exploration of the cinnoline core, from its initial discovery and the classical synthetic routes that defined its early chemistry to the evolution of modern methodologies and the expansive pharmacological landscape of its derivatives.

The Genesis: Von Richter's Discovery and Classical Syntheses

The history of cinnoline is intrinsically linked to the German chemist Victor von Richter, who first reported the synthesis of a cinnoline derivative in 1883.[11][12] This seminal work laid the foundation for a new class of heterocyclic compounds.

The Richter Cinnoline Synthesis (1883)

Richter's pioneering method involved the diazotization of an o-aminophenylpropiolic acid.[1][13] The resulting diazonium salt undergoes a spontaneous intramolecular cyclization upon warming in water. Subsequent hydration and decarboxylation yield the final product, 4-hydroxycinnoline.[1][14] This reaction was the first to create the cinnoline ring system and remains a classic example of heterocycle synthesis.[12]

The causality of the reaction lies in the electrophilic nature of the diazonium salt, which readily attacks the electron-rich carbon-carbon triple bond of the propiolic acid side chain. This intramolecular electrophilic attack is the key ring-forming step.

Other Foundational Synthetic Routes

Following Richter's discovery, other classical methods were developed that expanded the accessibility of the cinnoline scaffold:

-

Widman-Stoermer Synthesis (1884): This method involves the cyclization of a diazotized α-vinyl-aniline (o-aminoarylethylene).[15] It provided a route to cinnolines substituted at the 4-position.

-

Borsche–Herbert Synthesis: A widely used method in the mid-20th century, this reaction involves the diazotization of o-aminoacetophenones, which then cyclize to form 4-hydroxycinnolines.[12]

These early syntheses, while historically significant, often required harsh conditions or had limited substrate scope. However, they were crucial in providing the first access to this heterocyclic system, enabling initial studies of its properties and reactivity.

Evolution of Synthetic Strategies: From Classical to Contemporary

Modern organic synthesis has introduced more versatile and efficient methods for constructing the cinnoline nucleus, primarily utilizing arenediazonium salts and arylhydrazones as key precursors.[16][17]

The Borsche-AlCl₃ Cyclization of Arylhydrazones

One of the most robust and widely adopted methods for synthesizing functionalized cinnolines is the intramolecular cyclization of arylhydrazones, often catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[2][18] This approach offers great flexibility in introducing various substituents onto the cinnoline core. The reaction proceeds via an intramolecular Friedel-Crafts-type acylation, where the hydrazone nitrogen attacks an activated carbonyl group, leading to ring closure.

Experimental Protocol: Synthesis of Substituted 4-Amino Cinnoline-3-Carboxamides

The following protocol is a self-validating system representative of modern cinnoline synthesis, adapted from established literature.[18]

Step 1: Synthesis of Substituted Phenyl Hydrazono Cyano Acetamide (Hydrazone Formation)

-

Diazotize the appropriate substituted aniline (1a-i) using sodium nitrite in an acidic medium (e.g., aqueous ethanolic HCl) at 0-5°C.

-

Couple the resulting diazonium salt with cyanoacetamide (3) in an aqueous ethanolic solution containing a buffer such as sodium acetate.

-

The formed hydrazone (4a-i) typically precipitates and can be isolated by filtration.

Step 2: Intramolecular Cyclization to form 4-Amino Cinnoline-3-Carboxamide (5a-i)

-

To a suspension of anhydrous AlCl₃ (0.111 mole) in a dry, inert solvent such as chlorobenzene (150 mL), pass a stream of dry nitrogen gas for 30 minutes to ensure an inert atmosphere. The use of a Lewis acid like AlCl₃ is crucial as it activates the cyano or amide group, facilitating the electrophilic attack required for ring closure. Chlorobenzene serves as a high-boiling, non-polar solvent suitable for the reflux conditions.